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Compound of Interest

Compound Name: L-365260

Cat. No.: B1673720 Get Quote

Technical Support Center: L-365,260
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using L-365,260. The

information focuses on potential off-target effects, particularly at high concentrations, to help

users interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-365,260?

L-365,260 is a potent and highly selective antagonist of the cholecystokinin receptor 2

(CCK2R), also known as the CCK-B or gastrin receptor.[1][2] It interacts competitively and

stereoselectively with these receptors.[1][3]

Q2: How selective is L-365,260 for the CCK2 receptor?

L-365,260 displays a high degree of selectivity for the CCK2 receptor over the cholecystokinin

receptor 1 (CCK1R or CCK-A). Its affinity for CCK2R is over 100 times greater than its affinity

for CCK1R.[1] It has been reported to be inactive at a range of other receptors, including

opiate, muscarinic acetylcholine, α- and β-adrenergic, histamine, angiotensin, and bradykinin

receptors, although comprehensive screening data at high concentrations is not publicly

available.[2]
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Q3: Are there any known off-target effects of L-365,260, especially at higher concentrations?

Yes. While highly selective for the CCK2R, at concentrations in the hundred nanomolar range

and above, L-365,260 has been shown to inhibit the cyclic AMP-dependent protein kinase

(PKA) pathway.[4] This effect is independent of its CCK2R antagonism and appears to occur

downstream of receptor activation and second messenger production.[4] This is a critical

consideration when using high concentrations of the compound in your experiments.

Q4: Can L-365,260's benzodiazepine-like structure cause off-target effects related to GABA-A

receptors?

L-365,260 contains a benzodiazepine moiety. While this structural class is famously associated

with allosteric modulation of GABA-A receptors, there is no direct, published evidence to

suggest that L-365,260 interacts significantly with the GABA-A receptor complex.[5][6] Its

primary documented activity is at the CCK2R, with the PKA pathway being a key secondary

target at higher concentrations.

Q5: Is L-365,260 well-tolerated in in vivo studies?

In human studies, single oral doses of up to 50 mg were well-tolerated.[7][8] In animal models,

higher doses have been used to investigate its effects on gastric acid secretion. For instance,

doses higher than those required to block pentagastrin-stimulated acid secretion were needed

to inhibit basal and histamine-stimulated acid secretion, which may be related to its off-target

effects on the PKA pathway.[9]

Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental results that may be

due to off-target effects of L-365,260.

Problem 1: I'm observing inhibition of a cellular process that is not thought to be mediated by

the CCK2 receptor.

Possible Cause: At concentrations exceeding 100 nM, L-365,260 can inhibit the PKA

pathway.[4] Many cellular processes are regulated by PKA, and this off-target effect could be

responsible for your observations.
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Troubleshooting Steps:

Confirm the Concentration: Verify the final concentration of L-365,260 in your assay. If it is

in the high nanomolar or micromolar range, off-target PKA inhibition is a strong possibility.

Use a PKA Activator: Attempt to rescue the effect by directly activating PKA using an agent

like forskolin or 8-Bromo-cAMP. If the inhibitory effect of L-365,260 is bypassed, this

provides evidence for PKA pathway inhibition.

Measure cAMP Levels: Use a cAMP assay to determine if L-365,260 is affecting cAMP

production. The documented off-target effect is downstream of cAMP production, so you

may not see a change in cAMP levels, but this can help to rule out effects on adenylyl

cyclase.[4]

Use a Structurally Unrelated CCK2R Antagonist: As a control, repeat the experiment with

a different, structurally unrelated CCK2R antagonist to see if the effect is specific to L-

365,260.

Problem 2: My dose-response curve for L-365,260 is biphasic or has a shallow slope.

Possible Cause: This could indicate that L-365,260 is interacting with more than one target in

your system, each with a different affinity. This could be due to the presence of both high and

low-affinity CCK2R subtypes, or an interaction with an off-target protein like PKA at higher

concentrations.[10]

Troubleshooting Steps:

Analyze the Curve: Use a curve-fitting model that allows for two-site binding to see if the

data can be better explained by the presence of two distinct affinities.

Investigate the Lower Affinity Component: If one of the affinities is in the high nanomolar to

micromolar range, consider if this corresponds to the IC50 for PKA pathway inhibition.[4]

Use a More Selective System: If possible, use a cell line that expresses only the high-

affinity CCK2R to see if the dose-response curve becomes monophasic.
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Problem 3: I am seeing unexpected effects on cell viability or proliferation at high

concentrations of L-365,260.

Possible Cause: High concentrations of any small molecule can induce non-specific

cytotoxicity. Additionally, inhibition of a crucial signaling pathway like PKA could impact cell

health and proliferation.

Troubleshooting Steps:

Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH release, or live/dead

staining) to determine the cytotoxic concentration of L-365,260 in your cell system.

Include a Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the same

final concentration used for your highest dose of L-365,260 to ensure the vehicle itself is

not causing the effect.

Determine the Therapeutic Window: Establish a concentration range where L-365,260

effectively antagonizes the CCK2R without causing significant cytotoxicity.

Data Presentation
Table 1: Receptor Binding Affinities of L-365,260

Receptor
Target

Species
Preparati
on

Radioliga
nd

Paramete
r

Value
(nM)

Referenc
e(s)

CCK2 /

Gastrin
Guinea Pig Stomach

125I-

Gastrin
Ki 1.9 [1]

CCK2 /

CCK-B
Guinea Pig Brain

125I-CCK-

8
Ki 2.0 [1]

CCK1 /

CCK-A
Rat Pancreas

125I-CCK-

8
IC50 280 [2]

Table 2: Functional Inhibitory Concentrations of L-365,260 (Potential Off-Target Effects)
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Stimulus
Assay
System

Measured
Effect

Parameter Value (nM)
Reference(s
)

Histamine

Isolated

Rabbit

Gastric

Glands

[14C]-

Aminopyrine

Accumulation

IC50 110 ± 60 [4]

Carbachol

Isolated

Rabbit

Gastric

Glands

[14C]-

Aminopyrine

Accumulation

IC50 190 ± 120 [4]

IBMX

Isolated

Rabbit

Gastric

Glands

[14C]-

Aminopyrine

Accumulation

IC50 420 ± 200 [4]

Forskolin

Isolated

Rabbit

Gastric

Glands

[14C]-

Aminopyrine

Accumulation

IC50 400 ± 280 [4]
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Consider Off-Target
PKA Inhibition
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1. Prepare Cell Membranes
Expressing CCK2R

2. Incubate Membranes with:
- Fixed concentration of Radioligand (e.g., ¹²⁵I-Gastrin)

- Varying concentrations of L-365,260

3. Separate Bound from Free Radioligand
(via vacuum filtration)

4. Quantify Radioactivity
of Bound Ligand

5. Analyze Data:
- Plot % Inhibition vs. [L-365,260]

- Calculate IC₅₀ and Ki

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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